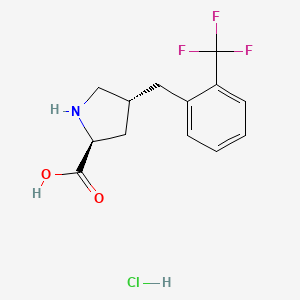

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

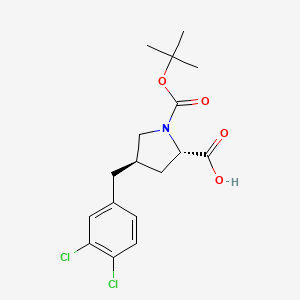

“(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClF3NO2 . It is a derivative of pyrrolidine, a cyclic amine, with a trifluoromethyl group attached to the benzyl group .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)5-8-6-11(12(18)19)17-7-8/h1-4,8,11,17H,5-7H2,(H,18,19)/t8-,11+/m1/s1 . This indicates that the molecule has a chiral center at the 2-position of the pyrrolidine ring, and the configuration is (2S,4R) .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 273.25 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Neuraminidase Inhibition for Influenza Treatment

One notable application involves the design, synthesis, and structural analysis of influenza neuraminidase inhibitors. A study described the discovery of a potent inhibitor, highlighting its synthesis process and the interaction of its components with the enzyme's active site. This research showcases the compound's potential in the development of antiviral drugs (Wang et al., 2001).

Synthesis of Conformationally Restricted Analogs

Another research focused on the synthesis of conformationally restricted analogs of pregabalin, a medication used to treat epilepsy and neuropathic pain. The study detailed the stereoselective alkylation process to produce these analogs, showcasing the compound's role in creating new therapeutic agents (Galeazzi et al., 2003).

Development of Cholinesterase Inhibitors

Further, it has been utilized in the development of cholinesterase inhibitors for potential treatment of Alzheimer's disease. A study synthesized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their in vitro ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease management (Pizova et al., 2017).

Hydrogen-Bonded Network Analysis

Moreover, the crystal structure of related compounds has been studied for their hydrogen-bonding capabilities, providing insights into the molecular arrangements that could be beneficial for designing more efficient pharmaceuticals. For example, the structure of N-tosyl-L-proline benzene hemisolvate revealed a hydrogen-bonded carboxylic acid dimer with symmetrically disordered H atoms, indicating the importance of these structures in molecular recognition and drug design (Wojnarska et al., 2019).

Lanthanide-based Coordination Polymers

Research into lanthanide-based coordination polymers assembled from derivatives of carboxylic acids, including those similar to the compound , explores their synthesis, crystal structures, and photophysical properties. This research highlights the potential applications of these materials in luminescent devices and sensors (Sivakumar et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S,4R)-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-1-3-9(10)5-8-6-11(12(18)19)17-7-8;/h1-4,8,11,17H,5-7H2,(H,18,19);1H/t8-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSNHISKGFEKAG-NINOIYOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376039 |

Source

|

| Record name | (4R)-4-{[2-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049743-22-7 |

Source

|

| Record name | (4R)-4-{[2-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.